molecular formula C13H15ClN2O4 B12178320 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid

Cat. No.: B12178320
M. Wt: 298.72 g/mol
InChI Key: PZDJVXUUCQBQKM-UHFFFAOYSA-N
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Description

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of propanoic acid and contains a chlorophenyl group, which is known for its various applications in chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxyl group of beta-alanine and the amine group of 4-chlorobenzoyl chloride .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H15ClN2O4

Molecular Weight

298.72 g/mol

IUPAC Name

3-[3-[(4-chlorobenzoyl)amino]propanoylamino]propanoic acid

InChI

InChI=1S/C13H15ClN2O4/c14-10-3-1-9(2-4-10)13(20)16-7-5-11(17)15-8-6-12(18)19/h1-4H,5-8H2,(H,15,17)(H,16,20)(H,18,19)

InChI Key

PZDJVXUUCQBQKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)NCCC(=O)O)Cl

Origin of Product

United States

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